REACTION_CXSMILES
|
ClC1C(C#N)=C2C(=CC=1)N(CC(O)=O)C(C)=C2S(C1C=CC(Cl)=CC=1)(=O)=O.[Cl:28][C:29]1[CH:34]=[CH:33][C:32]([S:35]([C:37]2[C:45]3[C:40](=[CH:41][CH:42]=[C:43]([C:46]#[N:47])[CH:44]=3)[N:39]([CH2:48][C:49]([O:51]C)=[O:50])[C:38]=2[CH3:53])=[O:36])=[CH:31][CH:30]=1>>[Cl:28][C:29]1[CH:30]=[CH:31][C:32]([S:35]([C:37]2[C:45]3[C:40](=[CH:41][CH:42]=[C:43]([C:46]#[N:47])[CH:44]=3)[N:39]([CH2:48][C:49]([OH:51])=[O:50])[C:38]=2[CH3:53])=[O:36])=[CH:33][CH:34]=1
|
Name
|
( d )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C2C(=C(N(C2=CC1)CC(=O)O)C)S(=O)(=O)C1=CC=C(C=C1)Cl)C#N
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)C1=C(N(C2=CC=C(C=C12)C#N)CC(=O)OC)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)C1=C(N(C2=CC=C(C=C12)C#N)CC(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |